2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
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Overview
Description
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound that features a benzofuran ring, an oxazole ring, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach is the construction of the benzofuran ring followed by the formation of the oxazole ring. The final step involves the acylation of the amine group with the appropriate acetic acid derivative.
Benzofuran Ring Formation: This can be achieved through a cyclization reaction of a suitable phenol derivative with an aldehyde under acidic conditions.
Oxazole Ring Formation: The oxazole ring can be synthesized via a cyclization reaction involving an α-haloketone and an amide.
Final Acylation: The final step involves the reaction of the amine group with an acetic acid derivative under basic conditions to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro-oxazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-tumor, antibacterial, and antiviral activities.
Biological Studies: It can be used as a probe to study various biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Pharmacology: The compound can be investigated for its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets in biological systems. The benzofuran and oxazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as psoralen and angelicin, which also contain the benzofuran ring, are known for their biological activities.
Oxazole Derivatives: Compounds like oxaprozin and oxacillin, which contain the oxazole ring, are used in medicinal chemistry for their anti-inflammatory and antibacterial properties.
Uniqueness
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide is unique due to the combination of the benzofuran and oxazole rings with the methoxyphenyl group. This unique structure may confer distinct biological activities and pharmacological properties compared to other compounds with similar individual components.
Properties
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-26-18-8-6-15(7-9-18)10-11-23-22(25)14-17-13-21(28-24-17)20-12-16-4-2-3-5-19(16)27-20/h2-9,12-13H,10-11,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZPWLKQKNHHLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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